

Theoretical properties of "4-(Cyclopentyloxy)-3-methoxybenzoic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Cat. No.: B176556

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **4-(Cyclopentyloxy)-3-methoxybenzoic acid**

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, potential synthesis, and research context of **4-(Cyclopentyloxy)-3-methoxybenzoic acid**. As a derivative of vanillic acid, this compound belongs to the family of substituted benzoic acids and ethers. While published research on this specific isomer is limited, this document extrapolates its characteristics based on fundamental chemical principles and data available for its structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The guide covers its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic signatures, and potential applications as a synthetic intermediate in medicinal chemistry. Safety and handling protocols are also discussed. This whitepaper serves as a foundational resource for researchers interested in exploring this molecule for novel applications.

Introduction: A Derivative of a Privileged Scaffold

4-(Cyclopentyloxy)-3-methoxybenzoic acid is an organic compound featuring a benzoic acid core functionalized with a methoxy group at the C3 position and a cyclopentyloxy group at the C4 position. This structure positions it as a derivative of 4-hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, a well-studied natural product. Vanillic acid and its derivatives

are recognized for a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and chemopreventive effects.[1][2]

The addition of the cyclopentyloxy group in place of the hydroxyl group of vanillic acid significantly increases the molecule's lipophilicity, which can have profound effects on its solubility, membrane permeability, and interaction with biological targets. Substituted benzoic acids are often considered "privileged scaffolds" in medicinal chemistry, as their framework can be adapted to bind to multiple biological targets.[3] While **4-(Cyclopentyloxy)-3-methoxybenzoic acid** is not yet widely established, its structural similarity to biologically active compounds makes it a person of interest for synthetic and medicinal chemists. It is currently positioned by chemical suppliers as a building block for early-stage discovery research.[3]

It is critical to distinguish this compound from its more frequently documented structural isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. While they share the same molecular formula and weight, the placement of the alkoxy substituents alters their chemical and electronic properties. This guide will focus on the title compound, **4-(Cyclopentyloxy)-3-methoxybenzoic acid**, and will use data from its isomer for comparative purposes only when explicitly stated.

Caption: Chemical structure of **4-(Cyclopentyloxy)-3-methoxybenzoic acid**.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical research. The following tables summarize the key identifiers and predicted physicochemical properties for **4-(Cyclopentyloxy)-3-methoxybenzoic acid**. These predictions are derived from computational models and provide a baseline for experimental design.

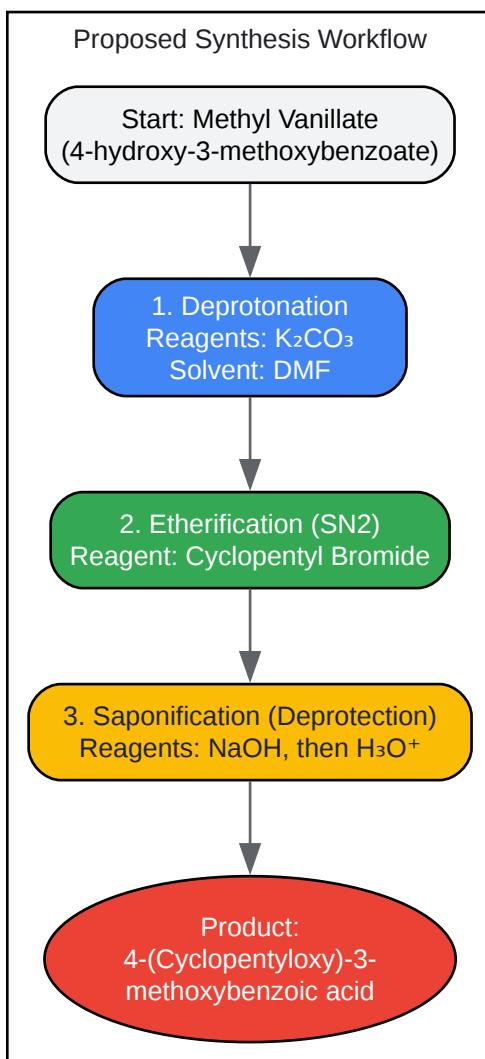
Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-(cyclopentyloxy)-3-methoxybenzoic acid	[4]
CAS Number	176033-44-6	[5]
Molecular Formula	C13H16O4	[4]
Molecular Weight	236.26 g/mol	[5]
Canonical SMILES	<chem>COc1ccccc1C(=O)C=C(C=C1)C=C1</chem>	[4]
InChI	InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)	[4]
InChIKey	UDNXKKGEMXXJBQ-UHFFFAOYSA-N	[4]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	376.3 ± 22.0 °C	[5]
Density	1.213 ± 0.06 g/cm³	[5]
XlogP	2.9	[4]
pKa	4.22 ± 0.10	[6]

Note: The melting point for the isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, is reported as 160-164°C.[\[6\]](#)[\[7\]](#)


Synthesis and Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

While specific literature detailing the synthesis of **4-(Cyclopentyloxy)-3-methoxybenzoic acid** is scarce, a logical and well-established synthetic route can be proposed. The most direct approach involves the Williamson ether synthesis, starting from a suitably protected vanillic acid derivative.

The key steps would be:

- Starting Material Selection: The ideal starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). To prevent the carboxylic acid from interfering with the base in the subsequent step, it should first be protected, typically as a methyl or ethyl ester (e.g., Methyl vanillate).
- Deprotonation: The phenolic hydroxyl group of the protected vanillate is deprotonated using a suitable base (e.g., potassium carbonate, K_2CO_3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone to form a reactive phenoxide.
- Nucleophilic Substitution (SN2): A cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate, is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the leaving group (Br^- or TsO^-) to form the cyclopentyl ether linkage.
- Deprotection: The ester protecting group is removed via hydrolysis (e.g., using sodium hydroxide followed by acidic workup) to yield the final carboxylic acid product.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of **4-(Cyclopentyloxy)-3-methoxybenzoic acid** is governed by its three key functional components:

- Carboxylic Acid: This group is the primary site for reactions such as esterification (with alcohols), amide bond formation (with amines), and reduction (to a benzyl alcohol).

- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the two electron-donating alkoxy groups (-OCH₃ and -OC₅H₉). The directing effects of these groups would favor substitution at the C5 position.
- Ether Linkages: Both the methoxy and cyclopentyloxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Theoretical Spectroscopic and Analytical Characterization

Experimental spectra for this compound are not readily available in public databases. However, its spectroscopic characteristics can be reliably predicted based on its structure.

- ¹H NMR: Expected signals would include a singlet for the carboxylic acid proton (>10 ppm), distinct signals for the aromatic protons (around 6.9-7.5 ppm), a singlet for the methoxy protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to oxygen, and multiplets for the remaining cyclopentyl methylene protons.
- ¹³C NMR: Key signals would be observed for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl ring.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), C-O stretching of the ethers and acid (~1200-1300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
- Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted monoisotopic mass is 236.10486 Da.^[4] The table below shows predicted collision cross-section (CCS) values for various adducts, which is useful for identification in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	237.11214	151.7
[M+Na] ⁺	259.09408	157.7
[M-H] ⁻	235.09758	157.0
[M+NH ₄] ⁺	254.13868	170.3

Source: Data derived from computational modeling.^[4]

Potential Applications and Research Context

Given its structure as a vanillic acid derivative, **4-(Cyclopentyloxy)-3-methoxybenzoic acid** is a prime candidate for investigation in several areas of drug discovery and materials science.

- Medicinal Chemistry Intermediate: The most immediate application is as a building block in organic synthesis.^[3] The carboxylic acid functional group serves as a versatile handle for constructing more complex molecules, such as amides and esters, which are common motifs in pharmacologically active compounds.
- Exploration of Biological Activity: The parent compound, vanillic acid, inhibits NF-κB activation and exhibits anti-inflammatory and antioxidant properties.^[2] By replacing the polar hydroxyl group with a nonpolar, bulky cyclopentyloxy group, the resulting molecule's lipophilicity (predicted XlogP of 2.9) is significantly increased compared to vanillic acid (XlogP of 1.4).^{[4][8]} This modification could enhance cell membrane permeability and potentially lead to novel interactions with biological targets, warranting investigation for similar or new therapeutic effects.

Safety and Handling

No specific safety data for **4-(Cyclopentyloxy)-3-methoxybenzoic acid** is published. However, based on the GHS hazard statements for its isomer, 3-(Cyclopentyloxy)-4-methoxybenzoic acid, and general principles for related chemical structures, the following hazards should be assumed^[7]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Protocols:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[7\]](#)
- Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[\[7\]](#)

Conclusion

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a theoretically interesting molecule that combines the privileged benzoic acid scaffold with lipophilic methoxy and cyclopentyloxy substituents. While experimental data remains limited, its properties can be reliably predicted based on established chemical principles. Its logical synthesis from vanillic acid derivatives and its potential as a building block for more complex molecules make it a valuable compound for researchers in synthetic and medicinal chemistry. Future experimental validation of its physicochemical properties, reactivity, and biological activity is necessary to fully unlock its potential.

References

- PubChemLite. **4-(cyclopentyloxy)-3-methoxybenzoic acid** (C13H16O4).
- Matrix Fine Chemicals. 3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID | CAS 144036-17-9.
- PubChemLite. 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4).
- Axios Research. Vanillic Acid - CAS - 121-34-6.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8468, Vanillic Acid.
- NIST. Benzoic acid, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Exposome-Explorer. Vanillic acid (Compound).
- PrepChem.com. Preparation of 4-methoxybenzoic acid.
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 4-(cyclopentyloxy)-3-methoxybenzoic acid (C13H16O4) [pubchemlite.lcsb.uni.lu]
- 5. 4-(cyclopentyloxy)-3-methoxybenzoic acid CAS#: 176033-44-6 [m.chemicalbook.com]
- 6. 144036-17-9 CAS MSDS (3-(CYCLOPENTYLOXY)-4-METHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical properties of "4-(Cyclopentyloxy)-3-methoxybenzoic acid"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176556#theoretical-properties-of-4-cyclopentyloxy-3-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com